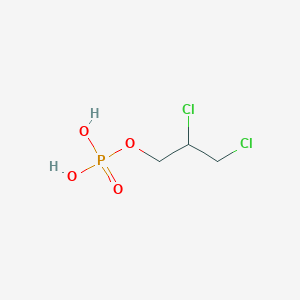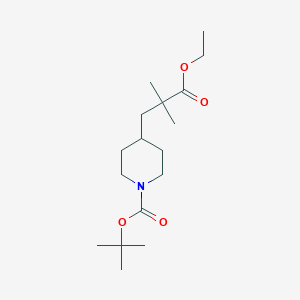
2-Iodo-5-(methoxymethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5-(methoxymethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This specific compound features an iodine atom and a methoxymethyl group attached to the imidazole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(methoxymethyl)-1H-imidazole typically involves the iodination of a suitable imidazole precursor. One common method is the electrophilic substitution reaction where iodine is introduced to the imidazole ring in the presence of an oxidizing agent. The reaction conditions often include solvents like acetonitrile and catalysts such as potassium iodide.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-(methoxymethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form deiodinated imidazole derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Products include 2-formyl-5-(methoxymethyl)-1H-imidazole and 2-carboxy-5-(methoxymethyl)-1H-imidazole.
Reduction: Deiodinated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-5-(methoxymethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-5-(methoxymethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxymethyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-5-methoxyphenol
- 2-Iodo-5-methylimidazole
- 2-Iodo-5-methylaniline
Uniqueness
2-Iodo-5-(methoxymethyl)-1H-imidazole is unique due to the presence of both an iodine atom and a methoxymethyl group on the imidazole ring
Properties
Molecular Formula |
C5H7IN2O |
|---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
2-iodo-5-(methoxymethyl)-1H-imidazole |
InChI |
InChI=1S/C5H7IN2O/c1-9-3-4-2-7-5(6)8-4/h2H,3H2,1H3,(H,7,8) |
InChI Key |
UVCBUXFIJRZZGZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C(N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13707882.png)
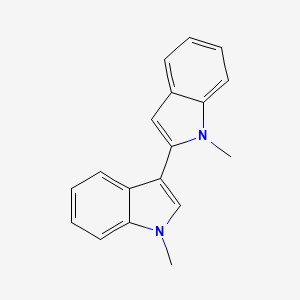
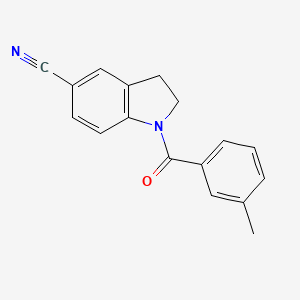

![4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13707897.png)
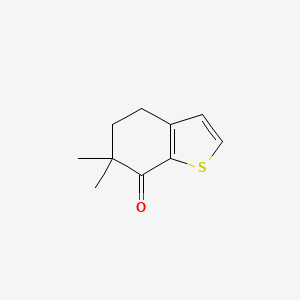
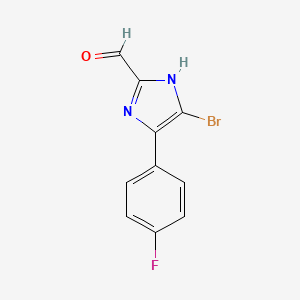
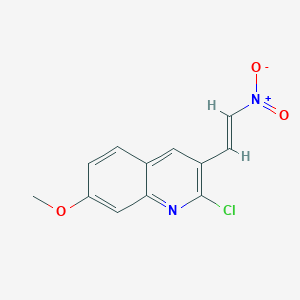

![Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate](/img/structure/B13707916.png)
